molecular formula C20H30O4 B141056 2,5-Bis(hexyloxy)terephthalaldehyde CAS No. 151903-52-5

2,5-Bis(hexyloxy)terephthalaldehyde

Cat. No.: B141056
CAS No.: 151903-52-5
M. Wt: 334.4 g/mol
InChI Key: QNZNMVAGYIDUKL-UHFFFAOYSA-N
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Description

2,5-Bis(hexyloxy)terephthalaldehyde is an organic compound with the molecular formula C20H30O4. It is a derivative of terephthalaldehyde, where two hexyloxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(hexyloxy)terephthalaldehyde typically involves the alkylation of terephthalaldehyde with hexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hexanol. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(hexyloxy)terephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 2,5-Bis(hexyloxy)terephthalic acid.

    Reduction: 2,5-Bis(hexyloxy)terephthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(hexyloxy)terephthalaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(hexyloxy)terephthalaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The hexyloxy groups provide hydrophobic interactions that can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of hexyloxy groups.

    2,5-Diethoxyterephthalaldehyde: Similar structure but with ethoxy groups instead of hexyloxy groups.

    2,5-Dipropoxyterephthalaldehyde: Similar structure but with propoxy groups instead of hexyloxy groups.

Uniqueness

2,5-Bis(hexyloxy)terephthalaldehyde is unique due to the presence of long hexyloxy chains, which impart distinct physical and chemical properties. These long alkyl chains enhance the compound’s hydrophobicity and influence its behavior in various chemical reactions and applications.

Properties

IUPAC Name

2,5-dihexoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZNMVAGYIDUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348706
Record name 2,5-bis(hexyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151903-52-5
Record name 2,5-bis(hexyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-(Bishexyloxy)terephthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,5-Bis(hexyloxy)terephthalaldehyde contribute to the creation of acid-sensitive materials?

A1: this compound serves as a monomer in the synthesis of poly(azomethine)s. [] When reacted with 4,4′-oxydianiline through polycondensation, it forms a polymer with an azomethine structure containing long alkoxy side chains. These azomethine groups within the polymer are sensitive to changes in acidity. Upon protonation in the presence of strong acids like trifluoroacetic acid, the fluorescence properties of the polymer change, leading to a visible color shift. [] This sensitivity makes the resulting polymers suitable for applications as colorimetric and fluorescent sensors for acidic environments.

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